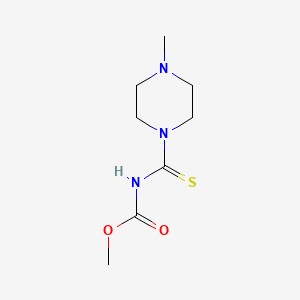
Methyl (4-methyl-1-piperazinyl)carbothioylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-methyl-1-piperazinyl)carbothioylcarbamate is a chemical compound with the molecular formula C8H15N3O2S and a molecular weight of 217.292 g/mol It is known for its unique structure, which includes a piperazine ring substituted with a methyl group and a carbothioylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-methyl-1-piperazinyl)carbothioylcarbamate typically involves the reaction of 4-methylpiperazine with methyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature for several hours to ensure complete reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification methods such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-methyl-1-piperazinyl)carbothioylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles (amines, alcohols); reactions are conducted in polar solvents like ethanol or methanol under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted carbamates
Scientific Research Applications
Methyl (4-methyl-1-piperazinyl)carbothioylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of Methyl (4-methyl-1-piperazinyl)carbothioylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-methyl-1-piperazinyl)carbothioylcarbamate
- Methyl (2,5-dichloro-4-nitroanilino)carbothioylcarbamate
- 4-Methyl-N-(2-(1-piperazinyl)ethyl)benzenesulfonamide
Uniqueness
Methyl (4-methyl-1-piperazinyl)carbothioylcarbamate is unique due to its specific substitution pattern on the piperazine ring and the presence of the carbothioylcarbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
126668-03-9 |
|---|---|
Molecular Formula |
C8H15N3O2S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
methyl N-(4-methylpiperazine-1-carbothioyl)carbamate |
InChI |
InChI=1S/C8H15N3O2S/c1-10-3-5-11(6-4-10)7(14)9-8(12)13-2/h3-6H2,1-2H3,(H,9,12,14) |
InChI Key |
VPLYGTXBPICDGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















